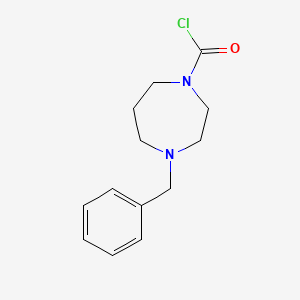
4-Benzyl-1,4-diazepane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 4-benzyl-1,4-diazepane with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:
4-Benzyl-1,4-diazepane+Phosgene→4-Benzyl-1,4-diazepane-1-carbonyl chloride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,4-diazepane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 4-benzyl-1,4-diazepane-1-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Conducted under acidic or basic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted derivatives of 4-benzyl-1,4-diazepane.
Hydrolysis: 4-Benzyl-1,4-diazepane-1-carboxylic acid.
Reduction: 4-Benzyl-1,4-diazepane-1-methanol.
Scientific Research Applications
4-Benzyl-1,4-diazepane-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1,4-diazepane-1-carboximidamide dihydrochloride
- 4-Benzyl-1,4-diazepane-1-carboxylic acid
- 4-Benzyl-1,4-diazepane-1-methanol
Uniqueness
4-Benzyl-1,4-diazepane-1-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its versatility makes it valuable in research and industrial applications.
Biological Activity
4-Benzyl-1,4-diazepane-1-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzyl group attached to a diazepane ring, with a carbonyl chloride functional group. Its molecular formula is C13H16ClN2O, and it has been studied for various biological activities including neuroprotective effects and as an efflux pump inhibitor.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Efflux Pump Inhibition : Research indicates that derivatives of 1-benzyl-1,4-diazepane act as efflux pump inhibitors (EPIs) in Escherichia coli, enhancing the efficacy of antibiotics by reducing resistance mechanisms. This was demonstrated through decreased minimal inhibitory concentrations (MIC) for antibiotics like levofloxacin when combined with the compound .
- Neuroprotective Properties : Certain derivatives have shown promise as neuroprotective agents due to their antioxidant properties. They may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like neurodegeneration .
- Cytotoxicity and Therapeutic Potential : Studies have explored the cytotoxic profiles of related compounds, showing selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that related diazepane derivatives inhibit enzymes such as human chymase, which plays a role in inflammatory processes. This inhibition can lead to reduced inflammation and improved outcomes in models of chronic dermatitis .
- Alteration of Membrane Permeability : The compound appears to increase membrane permeability in bacterial cells, facilitating the accumulation of antibiotics and enhancing their effectiveness against resistant strains .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this class of compounds:
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-benzyl-1,4-diazepane-1-carbonyl chloride |
InChI |
InChI=1S/C13H17ClN2O/c14-13(17)16-8-4-7-15(9-10-16)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
DRESDJZUTUBQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















